![molecular formula C11H19NO6 B14376782 Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate CAS No. 88226-61-3](/img/structure/B14376782.png)
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetyloxy group, and a nitro group attached to a hexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate typically involves the esterification of 2-nitrohexanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrohexanoic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 2-nitrohexanoic acid and ethanol.
Reduction: Ethyl 2-[(amino)methyl]-2-nitrohexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and nitro group reduction.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate involves its chemical reactivity, particularly the hydrolysis of the ester bond and the reduction of the nitro group. These reactions can lead to the formation of active intermediates that interact with biological targets or participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(acetyloxy)methyl]-2-nitrobutanoate
- Ethyl 2-[(acetyloxy)methyl]-2-nitropentanoate
- Ethyl 2-[(acetyloxy)methyl]-2-nitroheptanoate
Uniqueness
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate is unique due to its specific hexanoate backbone, which imparts distinct chemical properties compared to its analogs with shorter or longer carbon chains
Propiedades
Número CAS |
88226-61-3 |
|---|---|
Fórmula molecular |
C11H19NO6 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
ethyl 2-(acetyloxymethyl)-2-nitrohexanoate |
InChI |
InChI=1S/C11H19NO6/c1-4-6-7-11(12(15)16,8-18-9(3)13)10(14)17-5-2/h4-8H2,1-3H3 |
Clave InChI |
YUENQXZRSBCBRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COC(=O)C)(C(=O)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


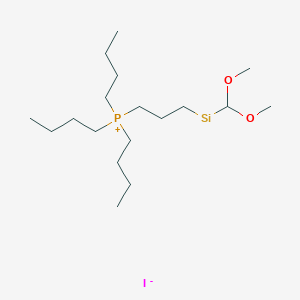
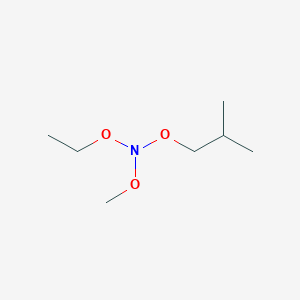


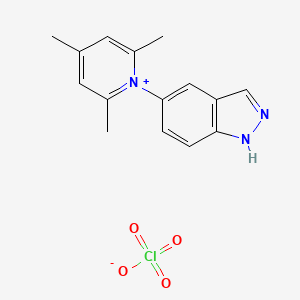
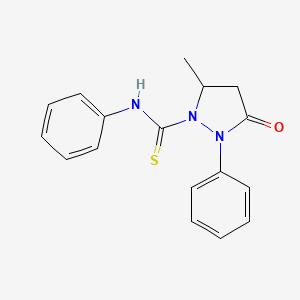
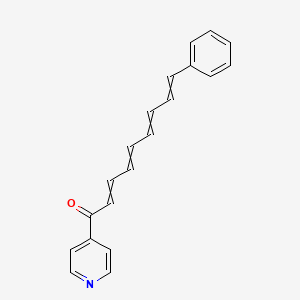
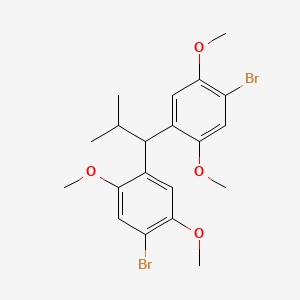

![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)


![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)

